Orthogonal Reactivity vs. Mono-Functional Analogs
(3-Chloro-5-propoxyphenyl)boronic acid possesses two distinct reactive sites: a boronic acid for Suzuki-Miyaura coupling and an aryl chloride for subsequent functionalization. This contrasts with mono-functional comparators like 3-propoxyphenylboronic acid (CAS 149557-18-6), which lacks the chloro handle, or 3-chlorophenylboronic acid (CAS 63503-60-6), which lacks the propoxy group [1]. A molecule incorporating this compound can be elaborated in two distinct, sequential steps without the need for additional protection/deprotection sequences, a key efficiency metric in multi-step synthesis [2].
| Evidence Dimension | Number of orthogonal reactive handles |
|---|---|
| Target Compound Data | 2 (Boronic acid and aryl chloride) |
| Comparator Or Baseline | 1 (e.g., only boronic acid in 3-propoxyphenylboronic acid; only chloride in 3-chloro-5-propoxyphenyl bromide) |
| Quantified Difference | 2 versus 1 orthogonal handle(s) |
| Conditions | Structural analysis based on molecular formula and functional group chemistry |
Why This Matters
Having two orthogonal handles reduces the number of synthetic steps and purification events, directly impacting total synthesis time and cost for complex molecule construction.
- [1] PubChem. Compound Summary for CID 53216310: (3-Chloro-5-propoxyphenyl)boronic acid. National Library of Medicine. View Source
- [2] Schneider, N.; Lowe, D. M.; Sayle, R. A.; Tarselli, M. A.; Landrum, G. A. Big Data from Pharmaceutical Patents: A Computational Analysis of Medicinal Chemists' Bread and Butter. J. Med. Chem. 2016, 59, 4385–4402. View Source
